Bienvenue dans la boutique en ligne BenchChem!

Bendazac sodium

Protein Denaturation Cataract Salt Selection

Bendazac sodium is the sodium salt of [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, a non-steroidal anti-inflammatory drug (NSAID) of the indazole class. Historically developed as an anti-cataract agent, its primary mechanism is the inhibition of lens protein denaturation rather than canonical cyclooxygenase inhibition.

Molecular Formula C16H13N2NaO3
Molecular Weight 304.27 g/mol
CAS No. 22199-35-5
Cat. No. B1290552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendazac sodium
CAS22199-35-5
Molecular FormulaC16H13N2NaO3
Molecular Weight304.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)[O-].[Na+]
InChIInChI=1S/C16H14N2O3.Na/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;/h1-9H,10-11H2,(H,19,20);/q;+1/p-1
InChIKeyGHFGHIKJGVMEFT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bendazac Sodium (CAS 22199-35-5): Indazole-Derived NSAID for Cataract and Protein-Denaturation Research – Procurement Guide


Bendazac sodium is the sodium salt of [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, a non-steroidal anti-inflammatory drug (NSAID) of the indazole class [1]. Historically developed as an anti-cataract agent, its primary mechanism is the inhibition of lens protein denaturation rather than canonical cyclooxygenase inhibition [2]. The compound has also been investigated for anti-inflammatory, antinecrotic, choleretic, and antilipidaemic properties [3]. Bendazac sodium serves as a key research tool in protein aggregation and glycation studies, yet its procurement requires careful differentiation from the clinically utilized lysine salt (bendazac lysine) and other NSAID-based anti-cataract candidates.

Why Bendazac Sodium Cannot Be Assumed Interchangeable with Bendazac Lysine, Benzydamine, or Generic NSAIDs in Research Procurement


Despite sharing an indazole scaffold and NSAID classification, bendazac sodium cannot be casually interchanged with its lysine salt, the analog benzydamine, or other anti-cataract NSAIDs such as aspirin and ibuprofen. The lysine salt demonstrates quantitatively superior absorption and in vitro anti-glycation potency relative to the sodium salt [1][2]. Mechanistically, bendazac acts primarily through protein-denaturation inhibition and radical-scavenging interactions with proteins, rather than the prostaglandin-synthesis blockade typical of most NSAIDs [3]. Even the closely related benzydamine exhibits patient-specific variability in biological oxidant reduction that does not fully overlap with bendazac [4]. These divergences carry direct consequences for experimental design and formulation development, making blind substitution a source of non-reproducible results.

Bendazac Sodium Quantified Differentiation: Side-by-Side Evidence vs. Comparators


Anti-Denaturant Equivalence Across Bendazac Salts Including Sodium: Patented Quantitative Evidence

In a heat-induced denaturation assay of bovine lens homogenate, the sodium salt of bendazac exerted identical anti-denaturant efficacy to the lithium, potassium, ammonium, organic base, and lysine salts when tested at the same molar concentration. At 1 mM, all salt forms, including sodium, achieved 68% inhibition of denaturation, matching the activity of bendazac free acid [1]. This equivalence demonstrates that the counter-ion does not alter the intrinsic pharmacodynamic activity of the bendazac anion in cell-free systems, making bendazac sodium a faithful surrogate for the pharmacologically active species in vitro.

Protein Denaturation Cataract Salt Selection

Glycation Inhibition: Bendazac Lysine vs. Sodium Salt – A Direct Quantitative Comparison in Human Lens Crystallins

When evaluated for inhibition of advanced glycation end-product (AGE) fluorescence in human lens water-soluble crystallins incubated with reducing sugars, bendazac lysine (20 mM) produced 67% inhibition of fluorescence development, whereas bendazac sodium at the identical concentration yielded only 35% inhibition [1]. Notably, both salts inhibited early-stage glycation to an equivalent extent as measured by furosine levels (approximately 40% inhibition each) [1]. This divergence in late-stage AGE fluorescence suppression indicates that the lysine counter-ion potentiates anti-glycation activity beyond the early Maillard reaction phase.

Glycation Lens Crystallins Advanced Glycation End-products

Clinical Biological Liquid Oxidant Activity (BLOA) Reduction: Bendazac vs. Benzydamine in Cataract Patients

In a clinical study enrolling 407 bendazac-treated and 599 benzydamine-treated cataract patients, both drugs reduced Biological Liquid Oxidant Activity (BLOA) in approximately 40% of patients following a single oral dose, with BLOA Reducing Activity (BRA) ranging from 5% to over 20% [1]. Among responders, anticataract activity was observed in about 50% of those with <20% BRA and in about 90% of those with ≥20% BRA, with no statistically significant difference between the two drugs [1]. Crucially, individual patients responded to bendazac, benzydamine, both, or neither, revealing non-overlapping biotransformation-dependent efficacy [1]. This patient-level discordance establishes that bendazac and benzydamine are not functionally interchangeable despite their close structural analogy.

BLOA Cataract Benzydamine Oxidative Stress

Antioxidant Metal-Chelating Capacity: Bendazac Comparable to Aspirin, Distinct from Paracetamol

In a comparative biochemical study, bendazac (form not specified, but consistent with the sodium salt used in other studies), aspirin, and paracetamol were assessed for ferrous ion chelation using the ferrozine competition assay. Bendazac and aspirin both demonstrated substantial iron-chelating activity, while paracetamol was essentially inactive in this assay [1]. Conversely, paracetamol and the bendazac metabolite 5-hydroxybendazac were effective reducing agents in the diphenylpicrylhydrazyl (DPPH) free-radical assay, whereas bendazac itself showed no notable DPPH reduction [1]. This positioning of bendazac as a metal-chelating rather than radical-reducing antioxidant differentiates it from paracetamol and aligns it with aspirin in terms of antioxidant mechanism.

Antioxidant Metal Chelation Aspirin Oxidative Cataract

Aqueous Solubility of Next-Generation Bendazac Analogues as a Benchmark for Current Sodium Salt Limitations

A 2010 medicinal chemistry effort generated novel bendazac lysine analogues with measured aqueous solubilities exceeding 100 mg/mL [1]. These values contrast sharply with the predicted aqueous solubility of bendazac sodium (0.18 g/L, i.e., 0.18 mg/mL, based on ALOGPS prediction [2]) and with experimentally reported solubility of bendazac lysine (83–100 mg/mL in water [3]). While bendazac sodium remains the standard reference salt for pharmacological studies, its limited aqueous solubility relative to newer analogues constrains its utility in topical ophthalmic formulation development, where high dissolved drug concentrations are required for transcorneal penetration.

Solubility Bendazac Analogues Formulation Drug Design

Bendazac Sodium: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement Decisions


In Vitro Studies of Lens Protein Denaturation and Stabilization Mechanisms

Bendazac sodium is the preferred form for cell-free assays of protein denaturation and aggregation because it delivers the active bendazac anion without the potential confounding effects of the lysine counter-ion. The patent-documented anti-denaturant equivalence across all salt forms means that sodium salt data can be directly extrapolated to the pharmacologically active species. Standard protocols employ 1–10 mM bendazac sodium in phosphate buffer with heat- or chemically induced denaturation endpoints [1].

Early Glycation Endpoint Assays (Furosine) Without Requirement for Late-Stage AGE Potency

When the experimental endpoint is inhibition of early glycation measured by furosine formation, bendazac sodium achieves ~40% inhibition at 20 mM, statistically indistinguishable from the lysine salt in this specific readout [2]. In contrast, studies focused on fluorescent AGE formation require the lysine salt to achieve maximal sensitivity. Procurement decisions should align the salt form with the specific glycation endpoint.

Oxidative Cataract Models Requiring Metal-Chelating but Not Radical-Reducing Activity

Bendazac sodium acts as an iron chelator in redox-active cataract models, with a mechanism comparable to aspirin but without the associated cyclooxygenase inhibition [3]. It is therefore the agent of choice when the experimental question requires isolation of metal-catalyzed oxidative damage pathways, distinct from free-radical scavenging mechanisms.

Reference Standard for Analytical Method Development and Quality Control

With a defined melting point (161–163°C) and established CAS registry (22199-35-5), bendazac sodium serves as a quantifiable reference standard for HPLC, LC-MS, and spectrophotometric determination of bendazac in pharmaceutical formulations and biological samples . Its purity specifications (typically ≥95%) and well-characterized spectral properties make it suitable for calibration curve construction and method validation.

Quote Request

Request a Quote for Bendazac sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.